molecular formula C18H12FN3OS B2792079 7-(4-fluorophenyl)-3-(pyridin-2-ylmethyl)thieno[3,2-d]pyrimidin-4(3H)-one CAS No. 1029794-96-4

7-(4-fluorophenyl)-3-(pyridin-2-ylmethyl)thieno[3,2-d]pyrimidin-4(3H)-one

Cat. No.: B2792079
CAS No.: 1029794-96-4
M. Wt: 337.37
InChI Key: ZBBVMGPEWWRMNO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-(4-Fluorophenyl)-3-(pyridin-2-ylmethyl)thieno[3,2-d]pyrimidin-4(3H)-one is a thienopyrimidinone derivative characterized by a bicyclic core structure fused with a thiophene ring. Key structural features include:

  • 4-Fluorophenyl group at position 7: Fluorine substitution enhances electronic and steric properties, often improving bioavailability and target binding .

Fluorinated derivatives, such as this compound, are particularly notable for enhanced biological efficacy due to fluorine’s electronegativity and metabolic stability .

Properties

IUPAC Name

7-(4-fluorophenyl)-3-(pyridin-2-ylmethyl)thieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12FN3OS/c19-13-6-4-12(5-7-13)15-10-24-17-16(15)21-11-22(18(17)23)9-14-3-1-2-8-20-14/h1-8,10-11H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBBVMGPEWWRMNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)CN2C=NC3=C(C2=O)SC=C3C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural analogs vary in substituent patterns, which significantly impact physicochemical properties and biological activities. Below is a comparative analysis:

Table 1: Key Structural Analogs and Their Properties
Compound Structure Substituents (Positions) Biological Activity/Notes Reference
Target Compound 7-(4-FPh), 3-(Pyridin-2-ylmethyl) Structural focus; no direct activity data -
3-(4-FPh)-2-alkylamino-6-triazolyl derivatives 3-(4-FPh), 2-alkylamino, 6-triazolyl 90% inhibition of cotton fusarium wilt
7-(3-ClPh)-3-(4-FPhOCH2CH2) 7-(3-ClPh), 3-(4-FPhOCH2CH2) Discontinued (likely due to optimization)
7-(3-FPh)-3-(3-FBenzyl) 7-(3-FPh), 3-(3-fluorobenzyl) Dual fluorination; unknown activity
3-Allyl-2-benzylsulfanyl-5-(4-FPh) 5-(4-FPh), 2-benzylsulfanyl, 3-allyl Synthetic intermediate; no bioactivity data
Key Observations:
  • Position 3 Modifications: The pyridin-2-ylmethyl group in the target compound contrasts with alkylamino (), fluorophenoxyethyl (), and fluorobenzyl () substituents. Pyridine’s aromaticity and basicity may enhance CNS permeability compared to aliphatic chains .
  • Position 7 Fluorination :
    • The 4-fluorophenyl group in the target compound is structurally similar to analogs in and . Fluorination at this position correlates with improved antifungal and bactericidal activities .
  • Combined Substituent Effects :
    • Compounds with dual fluorination (e.g., ) or halogenated aryl groups (e.g., 3-chlorophenyl in ) often exhibit enhanced target selectivity but may face metabolic challenges.

Physicochemical Properties

  • Melting Points : Analogs with methoxyphenyl groups (e.g., : 183–230°C) and hydroxyphenyl groups (: 303°C) show higher melting points due to increased polarity. The target compound’s pyridinylmethyl group may lower its melting point compared to these derivatives.
  • Solubility : Fluorinated and pyridine-containing derivatives typically exhibit moderate aqueous solubility, whereas methoxy or hydroxy substituents () enhance hydrophilicity .

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